molecular formula C₂₉H₃₁NO₄ B1140648 N-Methyl-N-(2-acetoxyacetyl)tamoxifen CAS No. 1076198-47-4

N-Methyl-N-(2-acetoxyacetyl)tamoxifen

Cat. No.: B1140648
CAS No.: 1076198-47-4
M. Wt: 457.56
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Methyl-N-(2-acetoxyacetyl)tamoxifen involves several steps, starting with the preparation of tamoxifen. The tamoxifen is then subjected to a series of chemical reactions to introduce the N-methyl and 2-acetoxyacetyl groups. The specific reaction conditions and reagents used in these steps are proprietary and may vary depending on the manufacturer . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-Methyl-N-(2-acetoxyacetyl)tamoxifen undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Methyl-N-(2-acetoxyacetyl)tamoxifen is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used to study the effects of tamoxifen derivatives on cellular processes. In medicine, it is used in preclinical studies to investigate the potential therapeutic effects of tamoxifen derivatives .

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-acetoxyacetyl)tamoxifen involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes. This interaction leads to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

N-Methyl-N-(2-acetoxyacetyl)tamoxifen is similar to other tamoxifen derivatives, such as 4-hydroxytamoxifen and endoxifen. it is unique in its specific chemical structure, which includes the N-methyl and 2-acetoxyacetyl groups. These structural differences result in distinct biological activities and pharmacological properties .

Similar Compounds

Properties

IUPAC Name

[2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-4-27(23-11-7-5-8-12-23)29(24-13-9-6-10-14-24)25-15-17-26(18-16-25)33-20-19-30(3)28(32)21-34-22(2)31/h5-18H,4,19-21H2,1-3H3/b29-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZOMDVVUXMWFJ-OHYPFYFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652638
Record name 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-47-4
Record name 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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